molecular formula C23H23NO5 B11394067 butyl 4-{[(5,7-dimethyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}benzoate

butyl 4-{[(5,7-dimethyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}benzoate

Cat. No.: B11394067
M. Wt: 393.4 g/mol
InChI Key: XTYVJASMNQMOQI-UHFFFAOYSA-N
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Description

BUTYL 4-(5,7-DIMETHYL-4-OXO-4H-CHROMENE-2-AMIDO)BENZOATE is a synthetic organic compound that belongs to the class of chromenes. Chromenes are bicyclic oxygen heterocycles containing a benzene fusion ring at a 5,6-positioned 4H-pyran ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BUTYL 4-(5,7-DIMETHYL-4-OXO-4H-CHROMENE-2-AMIDO)BENZOATE typically involves a multi-step process. One common method includes the reaction of 5,7-dimethyl-4-oxo-4H-chromene-2-carboxylic acid with butylamine to form the corresponding amide. This intermediate is then esterified with 4-hydroxybenzoic acid under appropriate conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and optimized reaction conditions can enhance yield and purity. Green chemistry approaches, such as using environmentally benign catalysts like onion extract, have also been explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

BUTYL 4-(5,7-DIMETHYL-4-OXO-4H-CHROMENE-2-AMIDO)BENZOATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

BUTYL 4-(5,7-DIMETHYL-4-OXO-4H-CHROMENE-2-AMIDO)BENZOATE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a fluorescent chemosensor for detecting various analytes.

    Medicine: Explored for its anticancer, antimicrobial, and antidiabetic activities.

    Industry: Utilized in the development of new materials and sensors

Mechanism of Action

The mechanism of action of BUTYL 4-(5,7-DIMETHYL-4-OXO-4H-CHROMENE-2-AMIDO)BENZOATE involves its interaction with specific molecular targets. For instance, as a fluorescent chemosensor, it binds to analytes through non-covalent interactions, leading to changes in its fluorescence properties. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

BUTYL 4-(5,7-DIMETHYL-4-OXO-4H-CHROMENE-2-AMIDO)BENZOATE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the butyl and benzoate groups enhances its solubility and potential interactions with biological targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C23H23NO5

Molecular Weight

393.4 g/mol

IUPAC Name

butyl 4-[(5,7-dimethyl-4-oxochromene-2-carbonyl)amino]benzoate

InChI

InChI=1S/C23H23NO5/c1-4-5-10-28-23(27)16-6-8-17(9-7-16)24-22(26)20-13-18(25)21-15(3)11-14(2)12-19(21)29-20/h6-9,11-13H,4-5,10H2,1-3H3,(H,24,26)

InChI Key

XTYVJASMNQMOQI-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=O)C3=C(C=C(C=C3O2)C)C

Origin of Product

United States

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